Target Engagement and Selectivity
CARM1-IN-6 (iCARM1) exhibits superior specificity for CARM1-mediated histone methylation (H3R17me2a and H3R26me2a) in biochemical assays compared to the established inhibitors EZM2302 and TP-064. Under identical experimental conditions, less specificity was observed for both EZM2302 and TP-064 [1]. Furthermore, iCARM1 showed better activity toward CARM1, with an IC50 of 12.3 µM, which was superior to the IC50 values for EZM2302 and TP-064 measured in the same assay [1].
| Evidence Dimension | Enzymatic Inhibition Potency and Specificity |
|---|---|
| Target Compound Data | IC50 = 12.3 µM; Specific inhibition of CARM1-mediated H3R17me2a and H3R26me2a |
| Comparator Or Baseline | EZM2302 and TP-064 (Quantitative data from Figure S1 in source) |
| Quantified Difference | iCARM1 was more active and more specific than both EZM2302 and TP-064 in parallel assays. |
| Conditions | In vitro methyltransferase assay using a synthetic H3R17 peptide and histone methylation assay |
Why This Matters
This direct comparison provides clear quantitative justification for selecting iCARM1 over other well-known CARM1 inhibitors to achieve more specific and potent target engagement in biochemical experiments.
- [1] Peng BL, Ran T, Chen X, Ding JC, Wang ZR, Li WJ, Liu W. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. J Med Chem. 2024 May 23;67(10):7921-7934. View Source
